molecular formula C13H16N6O2 B2377231 (1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034523-82-3

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2377231
CAS No.: 2034523-82-3
M. Wt: 288.311
InChI Key: ZYKAWQFSGIEACV-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This 5-membered ring structure is made up of two carbon atoms and three nitrogen atoms . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The piperidine ring, a common feature in many pharmaceuticals, is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, pyrimidine, and piperidine rings. The exact structure would depend on the positions of these rings and the attached functional groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with 1,2,3-triazole rings are known to participate in various chemical reactions. For example, they can act as ligands in transition metal complexes .

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies on compounds similar to "(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone" have explored their pharmacokinetics and metabolism. For instance, the metabolism and excretion of a dipeptidyl peptidase IV inhibitor were examined in rats, dogs, and humans, highlighting the role of CYP2D6 and CYP3A4 in metabolizing the pyrimidine moiety, which is a common feature in such compounds (Sharma et al., 2012).

Synthetic Chemistry

The synthesis of compounds with structural similarities, involving pyrimidine and piperidine rings, has been a focus in the field of organic chemistry. Research has reported efficient methods for synthesizing heterocycles containing both piperidine and pyridine rings, demonstrating the synthetic challenges and advancements in constructing such complex molecules (Zhang et al., 2020).

Antagonistic and Antimicrobial Activities

Some compounds, structurally related to the query compound, have been tested for their biological activities, including as 5-HT2 antagonists and for antimicrobial properties. These studies contribute to understanding the biological relevance and potential therapeutic applications of such molecules (Watanabe et al., 1992); (Patel et al., 2011).

Neurological Research Applications

The synthesis of radiolabeled compounds, sharing structural features with the query compound, for potential use in positron emission tomography (PET) imaging of neurological disorders illustrates another scientific application. Such research aids in developing diagnostic tools for diseases like Parkinson's (Wang et al., 2017).

Corrosion Inhibition

Research has also delved into the use of triazole derivatives, related to the query compound, as corrosion inhibitors for metals, demonstrating the compound's utility in industrial applications (Ma et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For instance, some compounds with a 1,2,3-triazole ring are known to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound. This could include testing its activity against various biological targets and optimizing its structure for increased potency and selectivity .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-18-8-11(16-17-18)13(20)19-6-2-3-10(7-19)21-12-4-5-14-9-15-12/h4-5,8-10H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAWQFSGIEACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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